N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine
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Overview
Description
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole core, which is a bicyclic structure containing a benzene ring fused to a diazole ring, and is substituted with a dimethoxyphenylmethyl group and an ethyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is the Povarov reaction, which is a cycloaddition reaction between an aniline derivative, an aldehyde, and an alkene. This reaction can be followed by further functionalization steps to introduce the dimethoxyphenylmethyl and ethyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE: shares structural similarities with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific substitution pattern and the presence of both dimethoxyphenyl and benzodiazole moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-ethylbenzimidazol-5-amine |
InChI |
InChI=1S/C18H21N3O2/c1-4-21-12-20-15-10-14(8-9-16(15)21)19-11-13-6-5-7-17(22-2)18(13)23-3/h5-10,12,19H,4,11H2,1-3H3 |
InChI Key |
XZYUTHUIZNPACI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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